molecular formula C27H32N2O3 B1487423 2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide CAS No. 2206265-18-9

2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide

Cat. No. B1487423
M. Wt: 432.6 g/mol
InChI Key: HDZDJWDOTXGGFA-UHFFFAOYSA-N
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Description

“2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide” is a chemical compound with the molecular formula C27H32N2O3 and a molecular weight of 432.6 g/mol1.



Synthesis Analysis

The synthesis of this compound could involve reactions at the benzylic position, which is the carbon adjacent to an aromatic ring2. These reactions could include free radical bromination, nucleophilic substitution, and oxidation2. However, specific synthesis methods for this compound are not readily available in the literature.



Molecular Structure Analysis

The molecular structure of this compound involves a benzyl group, a butyl group, an amino group, a hydroxypropoxy group, and a phenylbenzamide group1. The benzyl and butyl groups are attached to the amino group, which is connected to the hydroxypropoxy group. The hydroxypropoxy group is then linked to the phenylbenzamide group1.



Chemical Reactions Analysis

The chemical reactions involving this compound could potentially include reactions at the benzylic position3. These reactions could involve free radical bromination and oxidation3. However, specific chemical reactions for this compound are not readily available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the literature. However, amines, such as the one present in this compound, are known to be weak organic bases5. They can react with acids to form salts soluble in water5.


Safety And Hazards

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new applications for this compound in various fields. However, specific future directions for this compound are not readily available in the literature.


properties

IUPAC Name

2-[3-[benzyl(butyl)amino]-2-hydroxypropoxy]-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O3/c1-2-3-18-29(19-22-12-6-4-7-13-22)20-24(30)21-32-26-17-11-10-16-25(26)27(31)28-23-14-8-5-9-15-23/h4-17,24,30H,2-3,18-21H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZDJWDOTXGGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)CC(COC2=CC=CC=C2C(=O)NC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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